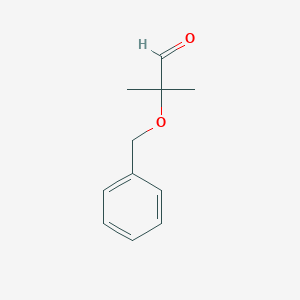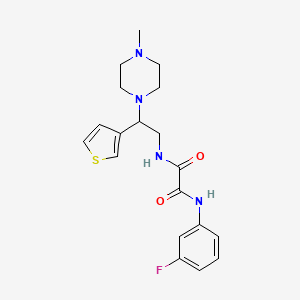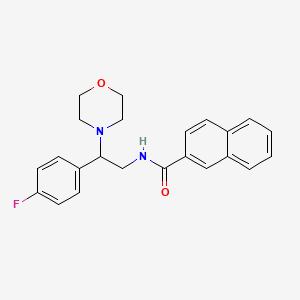
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely contains a fluorophenyl group, a morpholinoethyl group, and a naphthamide group . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including substitution reactions .Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like X-ray crystallography, NMR, and MS . Computational methods like Density Functional Theory (DFT) can also be used to predict the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds often undergo reactions like nucleophilic substitutions or coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
Fluorescence Sensing and Molecular Logic
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide derivatives exhibit significant potential in fluorescence sensing, with applications in detecting cations and anions in aqueous media. These compounds can operate via Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) signaling mechanisms, allowing for selective recognition of metal ions like Cu2+ and Hg2+ due to remarkable fluorescence changes. This capability extends to executing logic gates and acting as combinatorial logic circuits with chemical inputs, showcasing their versatility in molecular electronics and sensing technologies (Georgiev et al., 2017).
Lysosomal Imaging and Detection
Compounds with N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide frameworks are effective in lysosomal targeting and imaging within living cells. They have been developed as fluorometric sensors for trivalent metal ions (Fe3+, Al3+, and Cr3+) and hydrogen sulfide (H2S), highlighting their sensitivity and selectivity. These probes facilitate the visualization of cellular processes and the assessment of lysosomal function, contributing valuable tools for biological and medical research (Ye et al., 2019); (Gao et al., 2018).
Antiproliferative Activity
The structural motif of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide is being explored for its antiproliferative properties against various cancer cell lines. By incorporating this structure into naphtho[2,3-d]imidazole-4,9-diones, researchers have synthesized compounds demonstrating significant cytotoxicity against breast, cervical, and lung carcinoma cell lines, offering a promising avenue for the development of novel anticancer agents (Liu et al., 2018).
Organic Light-Emitting Devices (OLEDs)
The introduction of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide derivatives into the field of organic electronics, particularly as emissive materials for OLED applications, signifies a noteworthy advancement. These derivatives demonstrate strong red emission and high efficiency in OLEDs, indicating their potential as key materials for developing advanced display and lighting technologies (Luo et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2/c24-21-9-7-18(8-10-21)22(26-11-13-28-14-12-26)16-25-23(27)20-6-5-17-3-1-2-4-19(17)15-20/h1-10,15,22H,11-14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHWZSZTJYWKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

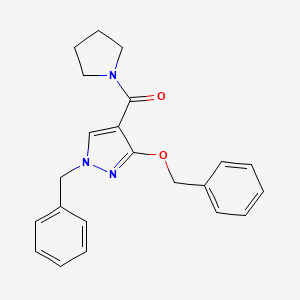
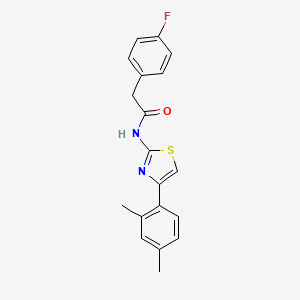
![7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one](/img/structure/B3013521.png)

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3013523.png)
![2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B3013525.png)
![2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B3013527.png)
![1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone](/img/structure/B3013529.png)
![ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B3013530.png)

![5-(4-ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3013533.png)
